molecular formula C16H24ClN3O3 B1404745 tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate CAS No. 1227954-32-6

tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate

Cat. No. B1404745
CAS RN: 1227954-32-6
M. Wt: 341.83 g/mol
InChI Key: GJJZDUYXYOCQKE-UHFFFAOYSA-N
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Description

“tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate” is a chemical compound . It is also referred to as TBCC. The CAS Number for this compound is 1227954-32-6 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its piperazine ring, known for conformational flexibility, allows for the creation of compounds with potential antibacterial, antifungal, and anticancer properties . The presence of the tert-butyl group enhances the molecule’s stability, making it suitable for further chemical modifications.

Antibacterial and Antifungal Agent Development

Due to the presence of the chloropyridinyl group, this compound exhibits moderate activity against certain bacterial and fungal strains. It can be used as a starting point for developing more potent antibacterial and antifungal agents through structural optimization .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as derivatives of n-boc piperazine, have shown a wide spectrum of biological activities . These activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Mode of Action

The diverse biological activities of compounds containing piperazine rings suggest that they interact favorably with macromolecules . This interaction is likely due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Biochemical Pathways

Compounds containing piperazine rings are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

One related compound is recommended to be stored at 4°c, protected from light, and under nitrogen .

properties

IUPAC Name

tert-butyl 4-[2-(2-chloropyridin-3-yl)oxyethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3/c1-16(2,3)23-15(21)20-9-7-19(8-10-20)11-12-22-13-5-4-6-18-14(13)17/h4-6H,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJZDUYXYOCQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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